![molecular formula C14H19N3O2 B2894633 N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide CAS No. 1037990-71-8](/img/structure/B2894633.png)
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anti-seizure, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anti-seizure, anxiolytic, and anti-addictive effects. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. One limitation of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in the treatment of Angelman syndrome. Another area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, the therapeutic potential of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopentane, which is then reacted with furan-2-carboxaldehyde to yield N-(furan-2-ylmethyl)-1-cyanocyclopentane. The final step involves the reaction of this intermediate with N-methylglycine methyl ester to yield N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[furan-2-ylmethyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17(9-12-5-4-8-19-12)10-13(18)16-14(11-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJRFSJTRQSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.